1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
Description
This compound is a urea derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group and at the 2-position with a 4-methoxyphenylurea moiety. Its structural complexity arises from the integration of heterocyclic systems (thiadiazole and tetrahydroquinoline) and a sulfanyl-ethyl-oxo bridge, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
1-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-29-16-10-8-15(9-11-16)22-19(28)23-20-24-25-21(31-20)30-13-18(27)26-12-4-6-14-5-2-3-7-17(14)26/h2-3,5,7-11H,4,6,12-13H2,1H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVPIKCJAKLFEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea represents a novel class of biologically active molecules. Its structural components suggest potential pharmacological properties that warrant detailed investigation. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Structural Overview
The compound is characterized by a complex structure that includes:
- A methoxyphenyl group.
- A thiadiazole moiety, known for its diverse biological activities.
- A urea functional group that enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising activity against various bacterial strains. For instance:
- In vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- The presence of the thiadiazole ring is believed to enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
Anti-inflammatory Effects
Compounds containing thiadiazole and urea functionalities often exhibit anti-inflammatory properties. In a study involving the synthesis of related thiadiazole derivatives:
- Compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cultured macrophages.
- The results indicated a dose-dependent reduction in cytokine levels (e.g., TNF-alpha and IL-6), suggesting that the compound may modulate inflammatory pathways.
Enzyme Inhibition
One of the most notable activities of thiadiazole derivatives is their ability to inhibit specific enzymes:
- Urease Inhibition : The compound was tested for urease inhibitory activity against Jack bean urease. It exhibited an IC50 value significantly lower than that of standard inhibitors like thiourea.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 1-(4-methoxyphenyl)-3-(5-{[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea | 0.87 | |
| Thiourea | 22.54 |
This indicates a robust potential for this compound as a therapeutic agent in conditions where urease activity contributes to pathophysiology (e.g., urinary tract infections).
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to 1-(4-methoxyphenyl)-3-(5-{[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea:
- Synthesis and Characterization : A series of thiadiazole derivatives were synthesized and characterized using NMR and mass spectrometry. Their biological activities were subsequently evaluated in vitro against various pathogens and enzymes .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to target enzymes such as urease. The docking results suggested strong interactions with active site residues .
- Pharmacokinetic Profiles : Preliminary studies on absorption, distribution, metabolism, and excretion (ADME) properties indicate favorable profiles for some derivatives in this class .
Scientific Research Applications
Structural Representation
The structure includes a methoxyphenyl group and a thiadiazolyl moiety linked through a urea functional group. The presence of the tetrahydroquinoline scaffold suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-methoxyphenyl)-3-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea exhibit significant antimicrobial properties. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains and demonstrated effective inhibition of growth against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis due to the urea linkage .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The study suggested that the compound promotes apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases which are crucial in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
Core Modifications: The tetrahydroquinoline moiety in the target compound distinguishes it from analogues with quinoxaline () or simple aromatic substituents (). This bicyclic system may enhance lipophilicity and π-π stacking interactions, critical for target binding .
Substituent Effects: 4-Methoxyphenyl (target) vs. 4-chlorophenyl (): Methoxy groups are electron-donating, which may reduce electrophilic toxicity compared to chloro-substituted analogues . Tetrahydroquinoline vs. 3-oxo-dihydroquinoxaline (): The saturated tetrahydroquinoline ring may reduce metabolic oxidation susceptibility relative to the partially unsaturated quinoxaline system .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a pre-functionalized thiadiazole with a tetrahydroquinoline derivative via a sulfanyl-ethyl bridge, analogous to methods in (thioether formation using α-halogenated ketones) . Urea formation follows standard isocyanate protocols, as seen in and .
The tetrahydroquinoline moiety is associated with kinase binding in other drug candidates, hinting at possible therapeutic applications for the target compound .
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step routes, typically starting with the formation of intermediates like tetrahydroquinoline derivatives and thiadiazole-thioether linkages. Critical parameters include:
- Temperature control : Lower temperatures (e.g., 0–5°C) during coupling reactions improve yields by minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates .
- Reagent choice : Triethylamine is often used as a base to deprotonate intermediates, facilitating urea bond formation .
- Reaction time : Extended durations (12–24 hours) for cyclization steps ensure completeness .
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Intermediate synthesis | Temperature, solvent | 0–5°C, DMF |
| Urea coupling | Base, time | Triethylamine, 12–24 h |
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies proton environments and carbon frameworks, particularly for the tetrahydroquinoline and thiadiazole moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O of urea at ~1650 cm⁻¹) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR analysis should focus on:
- Core modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess bioactivity changes .
- Substituent effects : Vary the methoxyphenyl group (e.g., replace with fluorophenyl) to evaluate electronic impacts on target binding .
- Bioisosteric replacements : Substitute the tetrahydroquinoline moiety with isoquinoline to study steric effects .
- In silico docking : Use molecular modeling to predict interactions with targets like RET kinase or proteases .
Q. How should contradictions in bioactivity data across studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and concentrations (IC50 vs. EC50) .
- Structural verification : Reconfirm compound purity and identity via HPLC and NMR to rule out batch variability .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent biases .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea moiety to enhance membrane permeability .
- Co-solvent systems : Use PEG-400 or cyclodextrins in formulations to improve aqueous solubility .
- LogP adjustments : Reduce hydrophobicity by adding polar substituents (e.g., hydroxyl groups) to the tetrahydroquinoline ring .
Q. How are enzyme inhibition assays designed to evaluate mechanistic pathways?
- Kinetic assays : Measure IC50 values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Fluorescence quenching : Monitor binding to proteases (e.g., trypsin) using fluorogenic substrates .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., urease) to visualize binding pockets .
Methodological Considerations
Q. What computational approaches predict binding interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to assess stability .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using tools like Schrödinger .
Q. How can in vitro pharmacokinetic data be extrapolated to in vivo models?
- Hepatic microsome assays : Assess metabolic stability using liver microsomes to predict clearance rates .
- Plasma protein binding (PPB) : Measure compound binding to albumin to adjust effective dosages .
- Allometric scaling : Use species-specific scaling factors (e.g., mouse-to-human) based on body surface area .
Data Contradiction Analysis
Q. Why might bioactivity vary between enzymatic and cellular assays?
- Membrane permeability : Cellular assays may underreport activity if the compound has poor uptake .
- Off-target effects : Cellular systems may reveal unintended interactions (e.g., with efflux pumps) not seen in purified enzyme assays .
- Metabolic activation : Prodrug conversion in cells could enhance activity compared to enzyme-only systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
